2-Chloro-1-ethoxy-4-methoxybenzene, also known as 2-chloro-1-ethyl-4-methoxybenzene, is an organic compound characterized by a benzene ring substituted with ethoxy and methoxy groups, along with a chlorine atom. Its molecular formula is and it has a molecular weight of approximately 184.63 g/mol. The compound exhibits a unique structure that influences its chemical behavior and potential applications in various fields.
Studies indicate that 2-chloro-1-ethoxy-4-methoxybenzene may exhibit various biological activities. It has been investigated for its potential antimicrobial properties and its ability to interact with biological systems. Research has shown that compounds with similar structures often possess activity against certain bacterial strains, making them candidates for further pharmacological studies .
The synthesis of 2-chloro-1-ethoxy-4-methoxybenzene typically involves several steps:
Industrial production may utilize continuous flow reactors and optimized conditions to enhance efficiency and yield.
2-Chloro-1-ethoxy-4-methoxybenzene finds applications in various fields:
Research on 2-chloro-1-ethoxy-4-methoxybenzene includes interaction studies with various biological targets. These studies focus on understanding how this compound interacts with enzymes and metabolic pathways, providing insights into its potential therapeutic applications. The compound's structural characteristics suggest it may inhibit specific enzymes involved in metabolic processes, warranting further investigation into its pharmacological properties .
Several compounds share structural similarities with 2-chloro-1-ethoxy-4-methoxybenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Uniqueness |
|---|---|---|
| 2-Chloro-1-ethylbenzene | Lacks the methoxy group | Less reactive in electrophilic substitution |
| 1-Ethyl-4-methoxybenzene | Lacks the chlorine atom | Different reactivity profile |
| 2-Chloro-4-methoxybenzene | Lacks the ethyl group | Affects physical and chemical properties |
| 2-Chloro-1-(1-chloroethyl)-4-methoxybenzene | Contains additional chlorination | Increased reactivity due to multiple halogens |
The uniqueness of 2-chloro-1-ethoxy-4-methoxybenzene lies in its combination of three distinct functional groups (chlorine, ethyl, and methoxy), which impart specific reactivity and properties that are advantageous for various chemical applications .
Chlorinated aromatic ethers emerged as critical intermediates in the mid-20th century, particularly in agrochemical and pharmaceutical industries. The introduction of alkoxy groups (e.g., methoxy, ethoxy) alongside halogens enabled fine-tuning of electronic properties for targeted reactivity. For example, 1-chloro-4-methoxybenzene (4-chloroanisole), a simpler analog, has been widely studied for its stability ($$ \text{Density} = 1.1 \, \text{g/cm}^3 $$, $$ \text{Boiling Point} = 184.4^\circ\text{C} $$). The ethoxy group in 2-chloro-1-ethoxy-4-methoxybenzene adds steric bulk, potentially enhancing selectivity in cross-coupling reactions—a concept validated in patents describing analogous compounds.
Early synthetic routes relied on Friedel-Crafts alkylation, but modern methods employ transition-metal catalysis. A patent detailing the synthesis of 2-chloro-1-cyclohexyl-4-ethynylbenzene demonstrates the use of Vilsmeier complexes (e.g., dimethylformamide with $$ \text{POCl}_3 $$) for regioselective chlorination. Such methodologies could be adapted for 2-chloro-1-ethoxy-4-methoxybenzene by substituting cyclohexyl groups with ethoxy and methoxy moieties.
The compound’s benzene ring is substituted at the 1-, 2-, and 4-positions with ethoxy, chlorine, and methoxy groups, respectively. This arrangement creates distinct electronic effects:
These competing effects necessitate careful reaction design. For instance, the chlorine atom’s meta-directing nature may conflict with the ortho/para-directing alkoxy groups, requiring temperature or catalyst control to achieve desired regioselectivity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1-Chloro-4-methoxybenzene | C$$7$$H$$7$$ClO | 142.58 | 184.4 | 1.1 |
| 2-Chloro-1-ethoxy-4-methoxybenzene | C$$9$$H$${11}$$ClO$$_2$$ | 186.63 | ~210 (estimated) | 1.15 (estimated) |
| 2-Chloro-1-ethoxy-3-iodo-4-methoxybenzene | C$$9$$H$${10}$$ClIO$$_2$$ | 312.53 | N/A | N/A |
Data derived from .
Density functional theory calculations have provided significant insights into the mechanistic pathways governing electrophilic aromatic substitution reactions of 2-Chloro-1-ethoxy-4-methoxybenzene [1] [2] [3]. The computational investigations reveal that electrophilic aromatic substitution proceeds through distinct mechanistic pathways depending on the specific reaction conditions and electrophile employed.
Recent ωB97X-D/cc-pVTZ level calculations demonstrate that electrophilic aromatic bromination follows an addition-elimination mechanism rather than the traditional two-step substitution pathway previously assumed [2]. These studies indicate that under gas phase conditions, the reaction proceeds through a single transition state without formation of a stable charged Wheland intermediate [2] [4]. The calculated activation energies for electrophilic substitution reactions typically range from 16 to 28 kilocalories per mole, depending on the specific computational method and basis set employed [2] [3].
Computational analysis using the sigma-complex approach has proven particularly valuable for predicting both regioselectivity and reaction rates in aromatic substitution reactions [3]. This method involves calculating the energy change associated with formation of the intermediate sigma-complex by attachment of the electrophile to the aromatic ring [3]. The sigma stability parameter correlates strongly with experimental rate constants, yielding correlation coefficients ranging from 0.93 to 0.99 for various nucleophilic aromatic substitution reactions [3].
The electronic structure calculations reveal that the presence of multiple substituents on the aromatic ring creates complex electrostatic interactions that significantly influence the reaction pathway [2] [5]. Dispersion-corrected density functional theory methods are essential for accurately describing these intermolecular noncovalent interactions, which play a crucial role in determining the preferred orientation and binding geometry of approaching electrophiles [5].
Machine learning approaches integrated with density functional theory calculations have emerged as powerful tools for predicting reaction kinetics in aromatic substitution reactions [6]. Gaussian Process Regression models trained on density functional theory-derived activation barriers demonstrate superior performance compared to traditional quantitative structure-activity relationship methods, particularly for nucleophilic aromatic substitution reactions that exhibit complex mechanistic behavior [6].
Kinetic isotope effect investigations provide critical mechanistic information regarding the extent of methoxy group participation in electrophilic aromatic substitution reactions [7] [8] [9]. Primary kinetic isotope effects involving carbon-hydrogen bond cleavage typically exhibit magnitude ratios of kH/kD ranging from 1.0 to 1.2 for aromatic substitution reactions, indicating the degree of bond breaking in the rate-determining transition state [7] [9].
The methoxy substituent in 2-Chloro-1-ethoxy-4-methoxybenzene exhibits pronounced electronic effects that can be quantified through secondary kinetic isotope effects [9]. These effects arise from changes in hybridization and electronic environment during the formation of the arenium ion intermediate [9]. Studies of aromatic nitration reactions demonstrate that when methoxy groups are positioned ortho or para to the site of electrophilic attack, the observed kinetic isotope effects are significantly reduced compared to meta-positioned substituents [9].
Deuterium labeling experiments specifically targeting the methoxy group reveal important information about resonance stabilization mechanisms [10]. The isotopic fractionation effects occurring during chemical transformations of methoxy-substituted aromatic compounds can exceed 900 parts per million under industrial processing conditions [10]. These large fractionation effects provide unambiguous criteria for characterizing both the raw materials and the synthetic process employed [10].
Carbon-13 kinetic isotope effects provide complementary information about the electronic character of carbocation intermediates formed during electrophilic aromatic substitution [7]. Primary carbon-13 isotope effects typically range from 1.05 to 1.08, reflecting the degree of carbocation character developed in the transition state [7]. The magnitude of these effects correlates directly with the extent of positive charge development at the carbon atom undergoing substitution [7].
Heavy-atom kinetic isotope effects involving chlorine isotopes offer insights into the timing and extent of bond formation and breaking processes [11]. Chlorine kinetic isotope effects in aromatic systems typically exhibit values of k35/k37 ranging from 1.008 to 1.010, providing information about the carbon-chlorine bond order in the transition state [11]. These effects demonstrate normal temperature dependence and increase with increasing methyl substitution on the central carbon atom [11].
The electronic effects of multiple substituents in 2-Chloro-1-ethoxy-4-methoxybenzene can be quantitatively analyzed using Hammett correlations, which provide fundamental insights into the reactivity patterns of multi-substituted aromatic systems [12] [13] [14]. The Hammett equation relates logarithmic changes in reaction rates to electronic substituent constants through the relationship log(k/k0) = σρ, where σ represents the substituent constant and ρ represents the reaction constant [12].
Methoxy and ethoxy substituents exhibit strong electron-donating properties characterized by negative para-directing constants of σp = -0.27 and σp = -0.24, respectively [15]. These substituents activate the aromatic ring toward electrophilic attack through resonance donation of electron density from oxygen lone pairs into the aromatic π-system [16] [17]. The activating effect results in reaction rates that are approximately ten thousand times faster than unsubstituted benzene [17].
The chloro substituent displays contrasting electronic behavior with a positive Hammett constant of σp = +0.23, indicating electron-withdrawing character through inductive effects [12]. This deactivating influence reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack [17] [18]. The meta-directing nature of the chloro group results from its inability to stabilize positive charge through resonance donation [17].
Computational benchmarks for Hammett electronic parameters demonstrate that Hirshfeld charges provide the most reliable correlation with experimental substituent constants, yielding correlation coefficients of R² = 0.88 across all meta and para substituent positions [14]. These calculations reveal significant differences in the ability of computational parameters to capture para versus meta electronic effects, with meta predictions generally performing worse than para predictions [14].
The additivity principle governs the combined electronic effects of multiple substituents in polysubstituted aromatic systems [19] [20]. When directing effects reinforce each other, regioselective substitution occurs at predictable positions [19]. However, when substituent effects oppose each other, the more powerful activating group dominates, often leading to mixtures of products [19]. The combined electronic effects of chloro, ethoxy, and methoxy substituents in 2-Chloro-1-ethoxy-4-methoxybenzene create complex reactivity patterns that require careful consideration of both inductive and resonance contributions [17] [18].